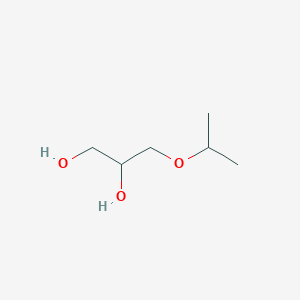

3-Isopropoxy-1,2-propanediol

Description

3-Isopropoxy-1,2-propanediol (C₆H₁₄O₃, molecular weight: 134.18 g/mol) is a glycerol ether derivative formed via the etherification of glycerol with isopropanol. It is primarily synthesized as a monoether byproduct in biodiesel production, where glycerol is a major co-product . The compound features an isopropoxy (-OCH(CH₃)₂) group at the third carbon of the propanediol backbone. Its steric hindrance limits the formation of trisubstituted ethers, making it a prevalent product in reactions involving isopropanol .

Structure

3D Structure

Properties

CAS No. |

17226-43-6 |

|---|---|

Molecular Formula |

C6H14O3 |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

2-propan-2-yloxypropane-1,3-diol |

InChI |

InChI=1S/C6H14O3/c1-5(2)9-6(3-7)4-8/h5-8H,3-4H2,1-2H3 |

InChI Key |

TZVGNDWIPYNINU-UHFFFAOYSA-N |

SMILES |

CC(C)OCC(CO)O |

Canonical SMILES |

CC(C)OC(CO)CO |

Origin of Product |

United States |

Preparation Methods

Catalytic Systems and Reaction Conditions

-

Acid-Catalyzed Alkylation : Sulfuric acid or p-toluenesulfonic acid (0.5–2.0 mol%) facilitates the reaction between 1,2-propanediol and isopropyl alcohol at 100–150°C. Yields range from 65% to 78%, with side products including oligomers and ethers.

-

Two-Component Catalysts : A blend of methylsulfonic acid and dilute sulfuric acid (1:1.6–2.2 mass ratio) improves selectivity by suppressing polyether formation. This method achieves 82% yield at 105°C with a 3-hour reaction time.

Data Table: Acid-Catalyzed Alkylation Performance

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂SO₄ | 120 | 4 | 68 | 92 |

| CH₃SO₃H/H₂SO₄ | 105 | 3 | 82 | 98 |

| p-TsOH | 130 | 5 | 71 | 95 |

Epichlorohydrin-Based Synthesis

Epichlorohydrin serves as a key precursor in multi-step routes. The process involves:

Hydrolysis and Amination Sequence

-

Hydrolysis : Epichlorohydrin reacts with water under acidic conditions (H₂SO₄ or CH₃SO₃H) to form 3-chloro-1,2-propanediol. Optimal conditions include 80–85°C and a 1:2.5 epichlorohydrin-to-acid ratio, yielding 89% intermediate.

-

Isopropoxy Group Introduction : The chloro intermediate undergoes nucleophilic substitution with isopropanol in the presence of N-nitrosodiphenylamine/resorcinol catalysts. This step achieves 75% yield at 60°C with 20-hour stirring.

Challenges and Solutions

-

Side Reactions : Competing elimination reactions form acrolein derivatives. Using polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) minimizes byproducts.

-

Catalyst Recycling : Heterogeneous catalysts like ZSM-5 zeolites enable reuse for 5–7 cycles without significant activity loss.

Flow Chemistry Approaches

Continuous flow systems enhance scalability and safety:

Microreactor Technology

-

Glycidol Intermediate Route : Epichlorohydrin is converted to glycidol via NaOH-mediated ring-opening, followed by isopropanol addition in a Teflon-coated microreactor. This method achieves 67.4% yield with a residence time of 23.98 minutes.

-

Advantages :

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) offer tunable acidity and recyclability:

Case Study: KAcMIMOH Catalyst

-

Reaction : Propylene oxide reacts with isopropanol in the presence of 1-potassium acetate-3-methylimidazolium hydroxide (KAcMIMOH).

-

Performance : 94.2% conversion and 99.1% selectivity at 60°C under ambient pressure.

-

Mechanism : The IL stabilizes the oxonium ion intermediate, favoring nucleophilic attack by isopropanol.

Comparison of Ionic Liquid Catalysts

| IL Catalyst | Conversion (%) | Selectivity (%) | Temperature (°C) |

|---|---|---|---|

| KAcMIMOH | 94.2 | 99.1 | 60 |

| BMIMOH | 87.5 | 95.3 | 70 |

| AcMIMCl-FeCl₃ | 91.8 | 88.7 | 50 |

Enzymatic and Biocatalytic Routes

Emerging methods leverage biocatalysts for sustainable production:

Scientific Research Applications

Pharmaceutical Applications

3-Isopropoxy-1,2-propanediol serves as a key component in drug formulation and delivery systems. Its unique chemical properties allow it to act as a solvent and excipient in various pharmaceutical preparations.

Case Study: Drug Delivery Systems

A recent study demonstrated the effectiveness of a polymer synthesized from this compound for drug delivery applications. The polymer was grafted onto magnetic nanoparticles and successfully used to deliver ceftazidime, an antibiotic, in simulated biological fluids. The study highlighted that the polymer's structure enhanced drug loading capacity and release kinetics, making it suitable for biomedical applications .

Material Science Applications

In material science, this compound is utilized in the synthesis of polymers and nanocomposites.

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Solubility | Excellent in organic solvents |

| Biocompatibility | Yes |

The ability to form stable polymers makes it valuable for creating materials used in coatings, adhesives, and other industrial applications.

Food Safety Applications

This compound is also relevant in the food industry, particularly concerning safety assessments.

Case Study: Detection of Contaminants

A method was developed to detect 3-chloro-1,2-propanediol fatty acid esters in edible oils using this compound as part of the analytical process. This method involves converting contaminants into detectable forms through chemical reactions facilitated by strong alkalis. The approach demonstrated high precision and stability compared to conventional methods .

Future Prospects and Research Directions

The ongoing research into this compound suggests its potential for broader applications across various industries. The development of biocompatible materials for medical use and advancements in food safety detection methods are promising areas for future exploration.

Mechanism of Action

The mechanism of action of 3-isopropoxy-1,2-propanediol involves its interaction with various molecular targets. The isopropoxy group can influence the compound’s reactivity and interactions with other molecules. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 3-isopropoxy-1,2-propanediol differ in substituent groups, leading to variations in physicochemical properties, biological activity, and industrial applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of 3-Substituted-1,2-Propanediol Derivatives

Key Findings from Comparative Analysis

Steric and Electronic Effects: this compound exhibits moderate steric hindrance, favoring monoether formation over trisubstituted products in glycerol etherification . In contrast, smaller substituents like methoxy (-OCH₃) allow greater reactivity in nucleophilic substitutions.

Toxicity Profiles: 3-Chloro-1,2-propanediol is highly toxic, inducing apoptosis via caspase activation and mitochondrial oxidative damage . It is a food contaminant linked to carcinogenic risks . 3-Methoxy-1,2-propanediol is non-toxic despite structural similarity to toxic chlorinated analogs, highlighting the critical role of substituent electronegativity .

Industrial and Biomedical Applications: this compound and 3-(Octyloxy)-1,2-propanediol are valued in biodiesel and surfactant industries due to low polarity and biocompatibility . 3-o-Toloxy-1,2-propanediol and 3-p-chlorophenoxy-1,2-propanediol demonstrate clinical utility as muscle relaxants and antifungals, respectively .

Synthetic Pathways :

- Chlorinated and azido derivatives (e.g., 3-Chloro-1,2-propanediol ) are synthesized via halogenation or nucleophilic substitution , while fluorinated analogs require specialized fluorinating agents .

Biological Activity

3-Isopropoxy-1,2-propanediol, a derivative of propanediol, has garnered attention in recent years due to its potential biological activities and applications in various fields, including pharmaceuticals and cosmetics. This article reviews the biological activity of this compound, focusing on its synthesis, metabolic pathways, therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its isopropoxy group attached to a 1,2-propanediol backbone. The molecular formula is , and it possesses unique physicochemical properties that contribute to its biological activity. The presence of the isopropoxy group enhances its solubility in organic solvents and may influence its interaction with biological systems.

Metabolic Pathways

Research indicates that 1,2-propanediol can be produced through various metabolic pathways in microorganisms. For instance, engineered strains of Escherichia coli have been developed to efficiently convert glucose into 1,2-propanediol via synthetic pathways involving glycerol dehydrogenase and methylglyoxal synthase . These pathways not only facilitate the production of 1,2-propanediol but also highlight the potential for biotechnological applications in producing derivatives like this compound.

Therapeutic Applications

This compound has been investigated for use in topical medical therapies. Its ability to act as a solvent for cooling agents makes it a candidate for formulations aimed at alleviating sensory discomforts such as itching or inflammation . The compound may also find applications in cosmetic products due to its skin-soothing properties.

Case Study 1: Production Efficiency

A study demonstrated that engineered strains of E. coli could produce high yields of 1,2-propanediol from diverse carbohydrates without the need for expensive cofactors. This research highlights the feasibility of using microbial systems for sustainable production of propanediol derivatives .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various propanediol derivatives, researchers found that certain structural modifications enhanced antimicrobial activity against specific bacterial strains. Although direct data on this compound was not available, the findings suggest that similar compounds can be optimized for enhanced efficacy .

Data Table: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Therapeutic Use | Production Method |

|---|---|---|---|

| 1,2-Propanediol | Moderate | Skin irritation relief | Microbial fermentation |

| This compound | Potential (inferred) | Cooling agent in cosmetics | Engineered E. coli |

Q & A

Q. What are the established synthetic routes for 3-Isopropoxy-1,2-propanediol in laboratory settings?

Methodological Answer: The synthesis of glycerol derivatives like this compound often involves nucleophilic substitution or catalytic amination. For example, 3-chloro-1,2-propanediol can react with isopropanol under basic conditions to replace the chloro group with an isopropoxy moiety. Catalytic systems, such as transition-metal complexes (e.g., Ru-based catalysts), may enhance selectivity and yield . Optimization parameters include reaction time, temperature (e.g., 80–110°C), and solvent polarity. Post-synthesis purification typically involves vacuum distillation or column chromatography to isolate the product .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify functional groups and confirm substitution patterns (e.g., isopropoxy vs. methoxy groups). Chemical shifts for hydroxyl protons (~1.5–2.5 ppm) and isopropyl groups (~1.0–1.2 ppm) are diagnostic .

- FT-IR : Peaks at ~3400 cm (O-H stretch) and ~1100 cm (C-O-C ether linkage) confirm structural integrity .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 134 for 3-Methoxy-1,2-propanediol analogs) and fragmentation patterns validate purity .

Q. How is this compound quantified in complex matrices like reaction mixtures?

Methodological Answer:

- HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) : Effective for polar compounds like glycerol derivatives. A validated method for 3-isopropylamino-1,2-propanediol achieved LODs of 0.1 µg/mL .

- GC-MS with Derivatization : Heptafluorobutyryl derivatization improves volatility and sensitivity for trace analysis (LOD ~0.005 mg/kg) .

Advanced Research Questions

Q. How do reaction conditions influence the stereoselectivity of this compound synthesis?

Methodological Answer: Steric and electronic effects of catalysts dictate stereoselectivity. For example, Ru-based catalysts with bulky ligands favor specific enantiomers by restricting transition-state geometries. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations model these interactions. Fractional reaction orders observed in analogous systems (e.g., oxidation of 3-phenoxy-1,2-propanediol) suggest complex multi-step mechanisms involving rate-limiting proton transfers .

Q. What computational models predict the reactivity of this compound in polymer synthesis?

Methodological Answer: Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations assess how ether linkages (e.g., isopropoxy groups) modify polymer backbones. For polyetherimides, introducing glycerol derivatives lowers the glass transition temperature () by ~20–30°C, enhancing flexibility. Solubility parameters (Hansen coefficients) and free-volume theory predict compatibility with solvents like DMF or NMP .

Q. How can conflicting toxicity data for this compound analogs be resolved?

Methodological Answer:

- Metabonomic Profiling : UPLC-MS analysis of rat urine identifies biomarkers (e.g., chlorolactic acid) to track metabolic pathways and potential genotoxicity .

- In Vitro Assays : Ames tests (with/without metabolic activation) and micronucleus assays clarify mutagenicity. Discrepancies in carcinogenicity (e.g., IARC Group 2B for 3-MCPD) may arise from species-specific metabolism or ester hydrolysis rates .

Q. What advanced separation techniques improve the resolution of this compound from byproducts?

Methodological Answer:

- Supercritical Fluid Chromatography (SFC) : CO-based mobile phases resolve polar analogs (e.g., 3-Methoxy-1,2-propanediol) with minimal solvent use.

- 2D-LC-MS/MS : Combines ion-exchange and reversed-phase columns to separate isomers (e.g., 1,2- vs. 1,3-substituted derivatives) in biodiesel byproducts .

Contradiction Analysis in Literature

Q. Why do studies report variable yields in catalytic synthesis of glycerol derivatives?

Critical Analysis:

- Acid Concentration : Higher acid concentrations (e.g., HOTf) accelerate dehydration but may promote side reactions (e.g., etherification). For 1,2-propanediol deoxygenation, acid levels >60 mM increase n-propanol yield but reduce selectivity .

- Catalyst Deactivation : Metal leaching (e.g., Ru in acidic media) or coke formation in continuous reactors reduces long-term efficiency. XPS and TEM monitor catalyst stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.